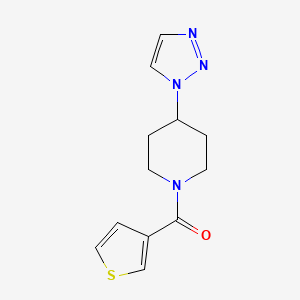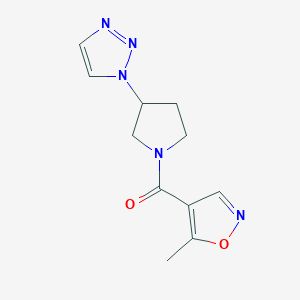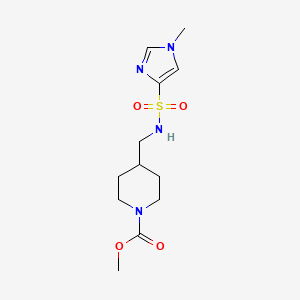
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development. In
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS). Additionally, this compound has been found to modulate the expression of several genes involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments is its high potency against cancer cells. This compound exhibits significant cytotoxic activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. One possible direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Synthesis Methods
The synthesis of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 3,4-dichlorobenzylamine with furan-2-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-cyanopyridine to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been studied extensively for its potential as an anticancer agent. Several studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-4-3-10(8-12(11)17)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSVMORYCQWAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)


![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)